

Ruberythric Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Ruberythric acid*

Cat. No.: *B190479*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruberythric acid, a prominent glycoside found in the roots of *Rubia tinctorum* (madder), has garnered significant interest within the scientific community. Historically utilized as a natural red dye, its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, have positioned it as a molecule of interest for modern therapeutic applications. This technical guide provides an in-depth overview of **Ruberythric acid**, including its chemical identity, physicochemical properties, and detailed experimental protocols for its extraction, quantification, and biological evaluation. Furthermore, this document elucidates a key signaling pathway associated with its anti-inflammatory effects, offering a valuable resource for researchers and professionals in drug discovery and development.

Chemical Identity and Synonyms

Ruberythric acid, with the CAS Number 152-84-1, is a well-characterized anthraquinone glycoside.^{[1][2][3][4][5]} It is also known by a variety of synonyms, which are crucial for comprehensive literature searches and chemical procurement.

Table 1: Synonyms of **Ruberythric Acid**

Synonym	Reference(s)
Rubianic acid	[2] [3] [4] [6]
Alizarin 2-β-primeveroside	[2] [3]
Rubierythric acid	[2] [4]
Ruberythrinic acid	[3] [6]
Alizarinprimeveroside	[4]
1-Hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-9,10-anthracenedione	[1] [3]
1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside	[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Ruberythric acid** is fundamental for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data of **Ruberythric Acid**

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₂₆ O ₁₃	[1][2][3][4]
Molecular Weight	534.47 g/mol	[1][3]
Appearance	Golden-yellow, silky, lustrous prisms or long needles	[3]
Melting Point	259-261 °C	[3]
Solubility	Soluble in hot water and alkalies; slightly soluble in alcohol and ether; practically insoluble in benzene.[3][6]	[2][3][6]
InChI	InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1	[1][4]
InChIKey	GCGGSVAWTYHZBI-CVQRFVFPSA-N	[1][4]
SMILES	O=C1C=2C(C(=O)C=3C1=CC=CC3)=CC=C(O[C@@H]4O--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO5">C@H--INVALID-LINK----INVALID-LINK--[C@H]4O)C2O	[1]

Experimental Protocols

Extraction of Ruberythric Acid from *Rubia tinctorum* Roots

The following protocol describes a common method for the extraction of **Ruberythric acid**, prioritizing the preservation of the glycosidic linkage which is susceptible to hydrolysis under harsh conditions.

Materials:

- Dried and ground roots of *Rubia tinctorum*
- Ethanol (96%)
- Deionized water
- Reflux apparatus
- Filtration system (e.g., Buchner funnel with filter paper)
- Rotary evaporator

Procedure:

- Weigh 10 g of finely powdered madder root and place it into a 250 mL round-bottom flask.
- Add 100 mL of an ethanol-water mixture (e.g., 70:30 v/v).
- Set up the reflux apparatus and heat the mixture to a gentle boil for 2 hours.
- Allow the mixture to cool to room temperature.
- Filter the extract through a Buchner funnel to separate the plant material from the liquid extract.
- The extraction process can be repeated on the plant residue to maximize the yield.
- Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation of the glycosides.
- The resulting crude extract can be further purified using techniques such as column chromatography.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of **Ruberythric acid** in plant extracts.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution using acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 10-50% A; 20-25 min, 50-90% A; 25-30 min, 90-10% A.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 μ L.

Procedure:

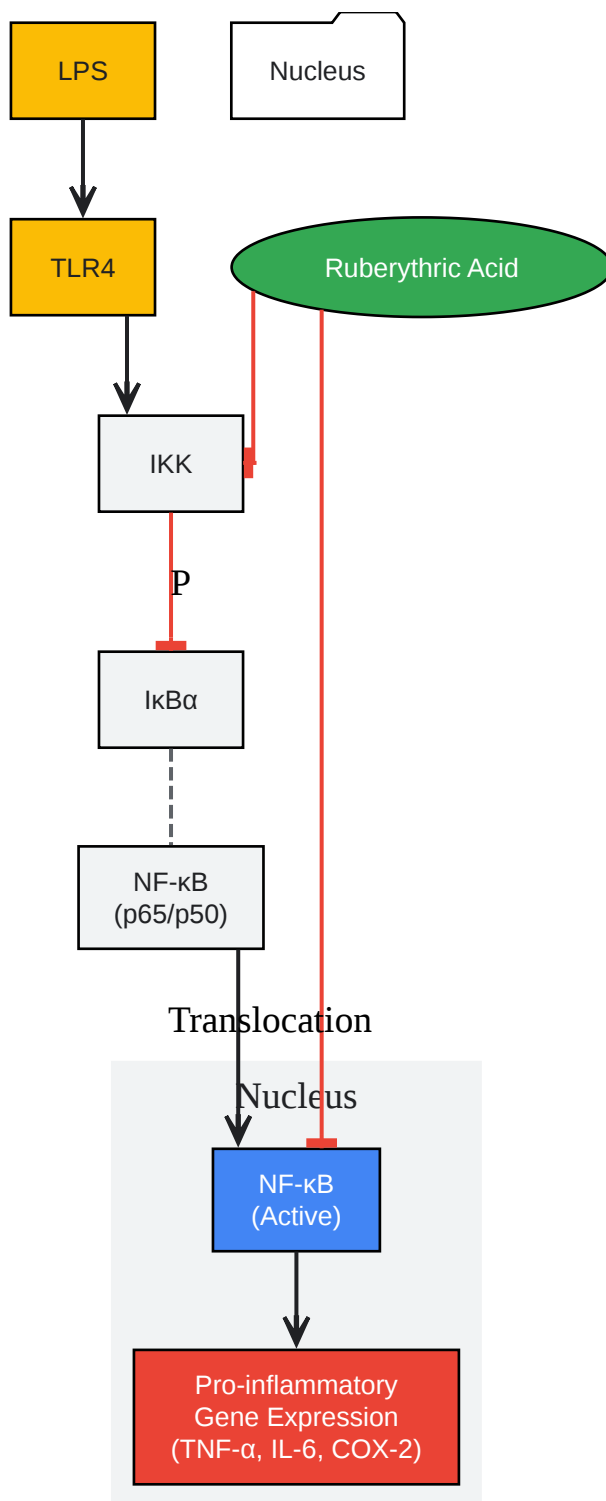
- Standard Preparation: Prepare a stock solution of pure **Ruberythric acid** standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
- Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase and filter through a 0.45 μ m syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Identify the **Ruberythric acid** peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to determine the concentration of **Ruberythric acid** in the sample.

Biological Activities and Signaling Pathways

Ruberythric acid and extracts from *Rubia* species have demonstrated a range of biological effects. The anti-inflammatory properties are of particular interest for drug development.

Anti-inflammatory Activity

Compounds from *Rubia* species have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the central mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in the inflammatory response, leading to the production of pro-inflammatory cytokines such as TNF- α and IL-6. Furthermore, extracts from *Rubia* have been observed to inhibit the IL-6/JAK2/STAT3 pathway, another crucial axis in inflammation.[7]



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Caption: Inhibition of the NF-κB signaling pathway by **Ruberythric acid**.

Antioxidant Activity

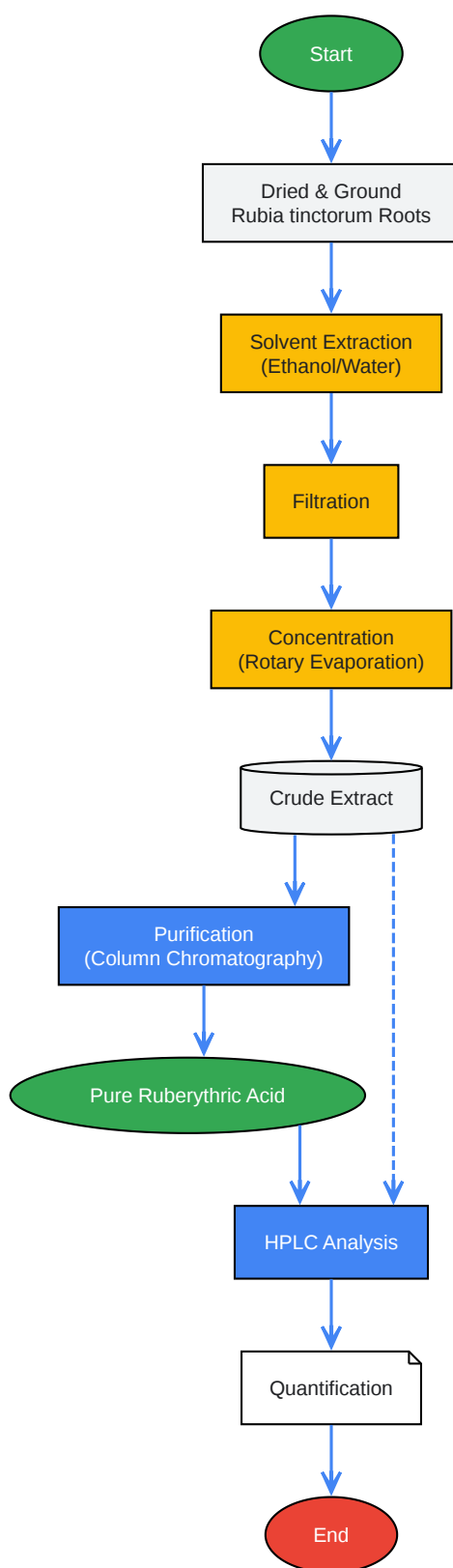
The antioxidant potential of **Ruberythric acid** can be attributed to its phenolic structure, which enables it to scavenge free radicals.

Antimicrobial Activity

Studies have indicated that extracts containing **Ruberythric acid** possess activity against various microorganisms, suggesting its potential as an antimicrobial agent.^[8]

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction of **Ruberythric acid** from its natural source and its subsequent analysis.



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Caption: Workflow for **Ruberythric acid** extraction and analysis.

Conclusion

Ruberythric acid stands out as a natural compound with significant therapeutic potential. Its well-defined chemical properties, coupled with established methods for its extraction and analysis, provide a solid foundation for further research. The elucidation of its role in modulating inflammatory pathways opens up new avenues for the development of novel anti-inflammatory drugs. This guide serves as a comprehensive resource to facilitate and inspire future investigations into the promising applications of **Ruberythric acid** in the fields of medicine and pharmacology.

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- To cite this document: BenchChem. [Ruberythric Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190479#ruberythric-acid-cas-number-and-synonyms]

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